MRS 2578

Description

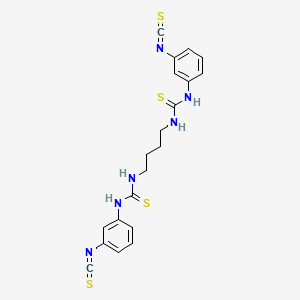

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNRGHTJPFMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582027 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711019-86-2 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of MRS2578

This guide provides a comprehensive overview of the mechanism of action for MRS2578, a selective antagonist of the P2Y₆ receptor. It details its molecular interactions, downstream signaling effects, and includes relevant pharmacological data and experimental methodologies.

Core Mechanism of Action

MRS2578 is a potent, selective, and insurmountable antagonist of the P2Y₆ nucleotide receptor.[1][2][3][4] Its primary mechanism involves the direct blockage of this receptor, thereby preventing its activation by the endogenous agonist, uridine diphosphate (UDP).[4][5]

The P2Y₆ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[6][7] Upon activation by UDP, the P2Y₆ receptor initiates a well-defined signaling cascade:

-

Gq Protein Activation : The activated receptor stimulates the Gαq subunit of the G protein.

-

Phospholipase C (PLC) Activation : Gαq, in turn, activates phospholipase C (PLCβ).[6][8]

-

Second Messenger Production : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

Downstream Signaling :

By binding to the P2Y₆ receptor, MRS2578 prevents this entire cascade from occurring in response to UDP. This blockade inhibits a variety of downstream cellular processes, including inflammation, phagocytosis, and cell migration.[2][5][9] For instance, it has been shown to inhibit UDP-induced phagocytosis in microglial cells and block the release of pro-inflammatory chemokines like Interleukin-8 (IL-8).[2][10]

Quantitative Pharmacological Data

The potency and selectivity of MRS2578 have been quantified in various studies. The data are summarized in the tables below.

Table 1: Potency of MRS2578 at P2Y₆ Receptors

| Species | Receptor | IC₅₀ Value | Reference |

| Human | P2Y₆ | 37 nM | [1][2][3][4] |

| Rat | P2Y₆ | 98 nM | [2][3][4][10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that is required to inhibit 50% of the maximum biological response.

Table 2: Selectivity Profile of MRS2578

| Receptor | IC₅₀ Value | Reference |

| P2Y₁ | > 10 µM | [1][2][3] |

| P2Y₂ | > 10 µM | [1][2][3] |

| P2Y₄ | > 10 µM | [1][2][3] |

| P2Y₁₁ | > 10 µM | [1][2][3] |

The significantly higher IC₅₀ values for other P2Y receptors demonstrate the high selectivity of MRS2578 for the P2Y₆ subtype.

Signaling Pathway and Antagonism

The following diagram illustrates the P2Y₆ receptor signaling pathway and the point of inhibition by MRS2578.

Experimental Protocols

The characterization of MRS2578 as a P2Y₆ antagonist relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

A. Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium, a direct consequence of P2Y₆ receptor activation. High-throughput screening (HTS) versions of this assay are often used to identify novel antagonists.[11]

Objective: To determine the IC₅₀ value of MRS2578 by measuring its inhibition of UDP-induced calcium flux in cells expressing the human P2Y₆ receptor.

Materials:

-

1321N1 human astrocytoma cells stably transfected with the human P2Y₆ receptor.[11]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Uridine diphosphate (UDP) solution (agonist).

-

MRS2578 solutions at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader (e.g., FDSS7000).[11]

Protocol:

-

Cell Plating: Seed the P2Y₆-expressing 1321N1 cells into 96-well or 384-well black, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of MRS2578 to the wells. Include control wells with buffer only (for maximum response) and a known inhibitor (positive control). Incubate for 15-30 minutes.

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Inject a solution of UDP (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into all wells simultaneously.

-

Data Acquisition: Immediately begin recording fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium peak.

-

Analysis: Calculate the percentage of inhibition for each concentration of MRS2578 relative to the control wells. Plot the percent inhibition against the log concentration of MRS2578 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Chemokine Release Immunoassay (ELISA)

This assay quantifies the downstream functional effect of receptor antagonism, such as the inhibition of inflammatory cytokine or chemokine release.

Objective: To confirm that MRS2578 blocks UDP-induced IL-8 release from P2Y₆-expressing cells.

Materials:

-

Human lung epithelial cells or other cell types known to release IL-8 via P2Y₆ activation.

-

Cell culture medium and supplements.

-

UDP and MRS2578 solutions.

-

Human IL-8 ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Microplate reader for absorbance measurement.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 24-well plate and grow to near-confluence.

-

Pre-incubation: Replace the medium with a fresh, low-serum medium. Add various concentrations of MRS2578 to the wells and incubate for 30 minutes.

-

Stimulation: Add UDP to the wells (excluding the negative control wells) and incubate for a period determined by time-course experiments (e.g., 6-24 hours) to allow for IL-8 production and secretion.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding supernatants and standards to a plate pre-coated with anti-IL-8 capture antibody.

-

Incubating to allow IL-8 to bind.

-

Washing the plate and adding a detection antibody.

-

Washing again and adding a substrate solution that develops a color in proportion to the amount of bound IL-8.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Analysis: Generate a standard curve from the absorbance readings of the IL-8 standards. Use this curve to calculate the concentration of IL-8 in each experimental sample. Determine the extent to which MRS2578 inhibited UDP-induced IL-8 release.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and characterize P2Y₆ receptor antagonists like MRS2578.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MRS 2578 | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

- 11. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS 2578: A Technical Guide to a Selective P2Y6 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is a key component of the purinergic signaling system.[1][2] Its endogenous agonist, uridine diphosphate (UDP), is often released from cells during stress or injury, acting as a "danger" signal.[3] Activation of the P2Y6 receptor is implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, phagocytosis, and tissue remodeling.[1][3][4] Consequently, the P2Y6 receptor has emerged as a promising therapeutic target for various conditions such as inflammatory diseases, neurodegenerative disorders, and certain cancers.[3][4][5]

MRS 2578 is a potent and highly selective antagonist of the P2Y6 receptor.[6][7] Its ability to specifically block UDP-mediated signaling has made it an indispensable pharmacological tool for elucidating the receptor's functions and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, mechanism of action, and detailed experimental applications.

Chemical and Pharmacological Profile

This compound is a diisothiocyanate derivative that acts as a potent, insurmountable, and selective antagonist of the P2Y6 receptor.[6][8]

Quantitative Data: Potency and Selectivity

This compound exhibits high affinity for the P2Y6 receptor with excellent selectivity over other closely related P2Y receptor subtypes.[6][7] This high selectivity is crucial for minimizing off-target effects in experimental systems.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human P2Y6 | 37 nM | [6][7] |

| IC₅₀ | Rat P2Y6 | 98 nM | [7][9] |

| IC₅₀ | Human P2Y1, P2Y2, P2Y4, P2Y11 | > 10 µM | [6][7] |

Chemical Properties

A summary of the key chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Chemical Name | N,N''-1,4-Butanediylbis[N'-(3-isothiocyanatophenyl)thiourea] | [10] |

| Molecular Formula | C₂₀H₂₀N₆S₄ | [10][11] |

| Molecular Weight | 472.67 g/mol | [6] |

| CAS Number | 711019-86-2 | [10][11] |

| Solubility | Soluble in DMSO (up to 50 mM); Insoluble in water and ethanol. | [6][11] |

Mechanism of Action and Signaling Pathways

The P2Y6 receptor primarily signals through two distinct G protein pathways: the canonical Gαq/11 pathway and the Gα12/13 pathway.[4][12] this compound exerts its effects by binding to the P2Y6 receptor and preventing its activation by UDP, thereby inhibiting these downstream signaling cascades.

Gαq/Phospholipase C (PLC) Pathway

Upon activation by UDP, the P2Y6 receptor couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[4][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG and Ca²⁺ together activate Protein Kinase C (PKC), leading to various cellular responses.[13]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | P2Y6 receptor antagonist | CAS 711019-86-2 | controlling persistent storage symptoms in obstructed patients | 凋亡诱导剂 | 美国InvivoChem [invivochem.cn]

- 9. This compound | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. apexbt.com [apexbt.com]

- 12. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of MRS 2578 in Inflammation Research: A Technical Guide

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor activated by the extracellular nucleotide uridine diphosphate (UDP).[1][2] Its high selectivity makes it an invaluable pharmacological tool for elucidating the multifaceted role of the P2Y6 receptor in physiological and pathological processes, particularly in the complex landscape of inflammation.[3] Extracellular nucleotides, released from cells during stress or injury, act as "danger signals" that trigger inflammatory responses through purinergic receptors like P2Y6.[4][5] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, application in various inflammatory models, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Antagonism of the P2Y6 Receptor

This compound exerts its effects by selectively blocking the P2Y6 receptor.[6] The P2Y6 receptor is a Gq-coupled receptor, and its activation by its endogenous ligand, UDP, initiates a signaling cascade that is central to many pro-inflammatory responses.[4][7]

Upon UDP binding, the P2Y6 receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).[8][9][10] These transcription factors then move to the nucleus to promote the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines (e.g., CCL2/MCP-1), and adhesion molecules (e.g., VCAM-1).[7][8][11]

This compound, by competitively and insurmountably antagonizing the P2Y6 receptor, effectively inhibits these downstream signaling events, thereby dampening the inflammatory response in various experimental settings.[8][12]

Quantitative Data and Selectivity

This compound is characterized by its high potency and selectivity for the P2Y6 receptor. The following table summarizes key quantitative data from various studies.

| Parameter | Species | Value | Notes | Reference(s) |

| IC50 | Human | 37 nM | Potent antagonism of the human P2Y6 receptor. | [1][2][6][13] |

| Rat | 98 nM | Potent antagonism of the rat P2Y6 receptor. | [1][13][14] | |

| Selectivity | Human | > 10 µM | No significant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. | [1][6] |

| In Vitro Application | Human Endothelial Cells | 10 µM | Completely abolished TNF-α induced NF-κB reporter activity. | [6][8][14] |

| Human Astrocytoma Cells | 1 µM | Completely blocked UDP-mediated protection from TNF-α-induced apoptosis. | [6][14] | |

| Rhesus Macaque Microglia | 0.2 - 5 µM | Dose-dependently inhibited TLR4-induced IL-6 and IL-12p40 production. | [15] | |

| In Vivo Application | Mice (LPS model) | 10 µM (i.v.) | Attenuated serum levels of Keratinocyte-derived chemokine (KC). | [6][8] |

| Mice (OVA model) | 10 µM (i.t.) | Reduced bronchoalveolar lavage fluid (BALF) eosinophilia, IL-5, and IL-13. | [6] | |

| Mice (AAA model) | 16-32 mg/kg/day (i.p.) | Exacerbated Ang II-induced abdominal aortic aneurysm (AAA) progression. | [11][16] |

Application in Inflammation Research Models

This compound has been employed across a range of in vitro and in vivo models to probe the function of the P2Y6 receptor in different inflammatory contexts.

Vascular Inflammation

In studies using human microvascular endothelial cells (HMEC-1), P2Y6 receptor expression was found to be selectively induced by inflammatory stimuli like TNF-α and Lipopolysaccharide (LPS).[8] Pre-treatment with this compound (10 µM) completely abolished TNF-α-induced NF-κB reporter activity and significantly reduced the expression of pro-inflammatory genes such as IL-8 and VCAM.[8] In vivo, mice treated with this compound showed attenuated inflammatory responses during systemic LPS challenge.[8] These findings establish a critical role for P2Y6 signaling in promoting vascular inflammation.

Neuroinflammation

The P2Y6 receptor is highly expressed on microglia, the resident immune cells of the central nervous system.[5] In glial-neuronal co-cultures, inflammatory stimuli like LPS can induce microglia to phagocytose viable neurons, leading to neuronal loss.[17] This neurotoxic effect was prevented by treatment with this compound (1 µM), indicating that P2Y6-mediated phagocytosis is a key mechanism of inflammation-induced neurodegeneration.[17] Furthermore, in primary microglia from rhesus macaques, this compound was shown to broadly dampen the pro-inflammatory cytokine production induced by various Toll-like receptor (TLR) ligands, highlighting its role as a modulator of innate immune responses in the brain.[15]

Allergic Airway Inflammation

In mouse models of ovalbumin (OVA)-induced allergic airway inflammation, the intratracheal administration of this compound (10 µM) significantly reduced key features of the allergic response.[6] This included a reduction in eosinophil numbers and levels of Th2 cytokines IL-5 and IL-13 in the bronchoalveolar lavage fluid (BALF), along with attenuated bronchial hyperresponsiveness.[6] This suggests that P2Y6 receptor activation on airway epithelial cells or immune cells contributes to the pathogenesis of allergic asthma.[10]

Controversial and Complex Roles

While many studies point to a pro-inflammatory role for the P2Y6 receptor, some findings reveal a more complex picture. In a mouse model of Angiotensin II-induced abdominal aortic aneurysm (AAA), systemic administration of this compound unexpectedly exacerbated the progression and rupture of aneurysms.[11][16] This effect was associated with increased macrophage infiltration, enhanced expression of MCP-1 and VCAM-1, and elevated activity of matrix metalloproteinases (MMPs).[11][16] This suggests that in specific chronic inflammatory settings, P2Y6 signaling may have protective or regulatory roles, and its inhibition can lead to detrimental outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving this compound.

Protocol 1: NF-κB Reporter Assay in Endothelial Cells

-

Objective: To quantify the effect of this compound on TNF-α-induced NF-κB activation in vitro.

-

Cell Line: Human Microvascular Endothelial Cells (HMEC-1).

-

Methodology:

-

Transfection: HMEC-1 cells are seeded in 24-well plates. After 24 hours, cells are transfected with an NF-κB promoter reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]) using a suitable transfection reagent. A control plasmid (e.g., pGL3) is used in parallel.

-

Pre-treatment: 24 hours post-transfection, the medium is replaced. Cells are pre-treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.

-

Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 2-4 hours.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Normalization: Luciferase activity is normalized to the total protein concentration in each well to account for variations in cell number.

-

Analysis: Data are expressed as fold-change in relative light units (RLU) compared to unstimulated, vehicle-treated controls.[8]

-

Protocol 2: LPS-Induced Systemic Inflammation in Mice

-

Objective: To assess the effect of this compound on LPS-induced systemic inflammation in vivo.

-

Animal Model: C57BL/6 mice.

-

Methodology:

-

Acclimatization: Mice are acclimatized for at least one week before the experiment.

-

Treatment: Mice are divided into groups. One group receives an intravenous (i.v.) injection of this compound (e.g., 10 µM in 100 µL saline/DMSO vehicle). The control group receives the vehicle alone.

-

Induction of Inflammation: 30 minutes after treatment, inflammation is induced by i.v. injection of LPS (e.g., 300 µg per mouse).

-

Sample Collection: At a specified time point (e.g., 2-4 hours) after LPS injection, blood is collected via cardiac puncture.

-

Analysis: Serum is isolated, and levels of inflammatory mediators, such as the chemokine KC (the murine equivalent of IL-8), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

-

Protocol 3: Neuroinflammation and Phagocytosis Assay

-

Objective: To determine if this compound prevents inflammation-induced phagocytosis of neurons by microglia.

-

Model: Primary mixed glial-neuronal co-cultures.

-

Methodology:

-

Culture Preparation: Primary cortical neurons and glia are cultured together.

-

Inflammatory Challenge: Cultures are stimulated with LPS (e.g., 100 ng/mL) to activate microglia.

-

Treatment: Cultures are treated daily with this compound (e.g., 1 µM) or vehicle.

-

Assessment of Neuronal Loss: At different time points (e.g., 3 and 7 days), cultures are fixed and immunostained for neuronal markers (e.g., NeuN or MAP2) and microglial markers (e.g., Iba1). The density of viable neurons is quantified by microscopy.

-

Phagocytosis Visualization: To directly observe phagocytosis, neurons can be pre-labeled with a fluorescent dye before co-culture. The engulfment of fluorescent neuronal material by Iba1-positive microglia can be visualized and quantified.[17]

-

Logical Relationships in P2Y6-Mediated Inflammation

The role of the P2Y6 receptor in inflammation can be conceptualized as a central node that, upon activation, can lead to diverse and sometimes context-dependent outcomes.

Conclusion

This compound has proven to be an indispensable antagonist for investigating the role of the P2Y6 receptor in inflammation. Research utilizing this tool has firmly established P2Y6 signaling as a key pro-inflammatory pathway in vascular, neurological, and respiratory systems, primarily through the activation of NF-κB and the subsequent expression of inflammatory mediators.[8][10][17] However, the contradictory findings in models like abdominal aortic aneurysm highlight the complexity of purinergic signaling, where the receptor's role may be highly dependent on the specific tissue, disease context, and chronicity of the inflammatory response.[11] Future research should continue to leverage this compound and other selective tools to further dissect these context-dependent functions, paving the way for a more nuanced understanding of inflammation and the potential for therapeutic targeting of the P2Y6 receptor.

References

- 1. This compound | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. apexbt.com [apexbt.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. P2Y6 receptor-mediated proinflammatory signaling in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

MRS 2578: A P2Y6 Receptor Antagonist and Its Role in Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MRS 2578, a potent and selective antagonist of the P2Y6 purinergic receptor, has emerged as a significant modulator of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic effects, detailing the underlying signaling pathways and experimental evidence. By inhibiting the P2Y6 receptor, this compound disrupts cell survival signals, leading to the activation of the intrinsic apoptotic cascade. This is characterized by the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases, including caspase-3. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the molecular mechanisms to support further research and drug development efforts targeting apoptosis.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The purinergic signaling system, particularly the P2Y receptors, has been identified as a critical regulator of various cellular processes, including cell death. The P2Y6 receptor, activated by uridine diphosphate (UDP), has been shown to mediate anti-apoptotic signals in certain cellular contexts.

This compound has been identified as a selective antagonist for the P2Y6 receptor, with IC50 values of 37 nM for the human receptor and 98 nM for the rat receptor.[1] Its ability to block P2Y6 signaling makes it a valuable tool for investigating the role of this receptor in cellular functions, including apoptosis. This guide will delve into the mechanisms by which this compound influences apoptotic pathways, presenting the available quantitative data and experimental methodologies.

The Pro-Apoptotic Effect of this compound

The primary mechanism through which this compound promotes apoptosis is by antagonizing the P2Y6 receptor, thereby inhibiting its downstream anti-apoptotic signaling.

Reversal of P2Y6-Mediated Protection Against Apoptosis

In studies involving 1321N1 astrocytoma cells, activation of the P2Y6 receptor by its agonist UDP was found to protect the cells from TNFα-induced apoptosis. This protective effect is completely blocked by the application of this compound, indicating that the anti-apoptotic signal is dependent on P2Y6 receptor activation.[2]

Induction of the Intrinsic Apoptotic Pathway

In a mouse model of lymphoma, treatment with this compound led to a significant increase in the levels of key proteins involved in the intrinsic apoptotic pathway. This suggests that inhibition of the P2Y6 receptor by this compound shifts the cellular balance towards apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on apoptosis-related markers.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Cleaved Caspase-3 | Mouse EL4 Lymphoma | This compound | Significant increase | [3] |

| Bax Protein Level | Mouse EL4 Lymphoma | This compound | 28% increase | [3] |

Table 1: Effect of this compound on Pro-Apoptotic Protein Levels

| Parameter | Value (Human) | Value (Rat) | Reference |

| IC50 for P2Y6 Receptor | 37 nM | 98 nM | [1] |

Table 2: Potency of this compound as a P2Y6 Receptor Antagonist

Signaling Pathways

The pro-apoptotic effect of this compound is mediated through the inhibition of the P2Y6 receptor signaling cascade, which ultimately leads to the activation of the intrinsic apoptosis pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pro-apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: 1321N1 human astrocytoma cells, EL4 mouse lymphoma cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with this compound at various concentrations (e.g., 1-10 µM) for specified durations. For apoptosis induction, co-treatment with an apoptotic stimulus like TNFα (e.g., 10 ng/mL) may be performed.

Western Blotting for Apoptotic Proteins

Objective: To quantify the expression levels of pro- and anti-apoptotic proteins.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.

Caption: Workflow for Western Blotting analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Cell Washing: The collected cells are washed twice with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Caption: Flow cytometry workflow for apoptosis.

Conclusion and Future Directions

This compound serves as a critical pharmacological tool for elucidating the role of the P2Y6 receptor in apoptosis. The available evidence strongly indicates that by antagonizing the P2Y6 receptor, this compound can induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. This pro-apoptotic activity positions this compound and, more broadly, P2Y6 receptor antagonists as potential therapeutic agents for diseases characterized by insufficient apoptosis, such as cancer.

Future research should focus on expanding the quantitative analysis of this compound's effects on a wider range of cell types and in vivo models. A more detailed characterization of the downstream signaling events following P2Y6 receptor blockade is necessary to fully understand the molecular basis of its pro-apoptotic action. Furthermore, investigating the interplay between the P2Y6-mediated pathway and other cell death regulatory networks will provide a more comprehensive picture of its therapeutic potential. The development of more potent and selective P2Y6 antagonists based on the structure and activity of this compound could pave the way for novel anti-cancer therapies.

References

Investigating Purinergic Signaling with MRS 2578: An In-depth Technical Guide

This guide provides a comprehensive overview of MRS 2578, a potent and selective P2Y6 receptor antagonist, for researchers, scientists, and drug development professionals. It covers the core pharmacology of this compound, detailed experimental protocols, and the signaling pathways involved, presented with clear data summaries and visualizations.

Introduction to Purinergic Signaling and the P2Y6 Receptor

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are key players in this system, responding to extracellular nucleotides like ATP, ADP, UTP, and UDP. The P2Y6 receptor, specifically, is activated by uridine diphosphate (UDP) and is implicated in a wide range of cellular processes, including inflammation, phagocytosis, and cell migration.[1][2] Its involvement in various pathological conditions makes it an attractive target for therapeutic intervention.

Pharmacology of this compound

This compound is a diisothiocyanate derivative that acts as a potent and selective antagonist of the P2Y6 receptor.[3][4][5] It exhibits insurmountable antagonism, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonist (UDP).[4][5] This characteristic, along with its high selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, and P2Y11), makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of the P2Y6 receptor.[3][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Species | Value | Cell/System | Reference |

| IC50 | Human | 37 nM | 1321N1 human astrocytoma cells expressing P2Y6 | [4][5][6][7] |

| Rat | 98 nM | Rat P2Y6 receptors expressed in 1321N1 human astrocytoma cells | [4][6][7] | |

| Selectivity | Human | >10 µM | P2Y1, P2Y2, P2Y4, P2Y11 receptors | [5][7] |

| Effective Concentration (In Vitro) | Human | 1 µM | Complete blockade of UDP-induced protection against TNFα-induced apoptosis in 1321N1 astrocytoma cells | [3][6] |

| Human | 10 µM | Complete abolishment of TNF-α induced NF-κB reporter activity in HMEC-1 cells | [3][6] | |

| Human | 1 µM | Prevention of 6-OHDA-induced cell death in differentiated SH-SY5Y cells | [8] | |

| Murine | 100 µM | Inhibition of LPS-induced iNOS expression in RAW macrophages | ||

| Effective Concentration (In Vivo) | Murine | 10 µM (intratracheal) | Reduction of BALF eosinophilia and IL-5/IL-13 levels in OVA-sensitized mice | [3] |

| Murine | 3 mg/kg (i.p.) | Suppression of pressure overload-induced collagen deposition | [6] |

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by its endogenous agonist UDP initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq and Gα12/13, leading to the activation of distinct downstream pathways that regulate a variety of cellular functions.

Caption: P2Y6 receptor signaling pathways activated by UDP and inhibited by this compound.

The Gαq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[9][10] The Gα12/13 pathway activates the RhoA/ROCK signaling cascade, which is crucial for cytoskeletal rearrangements and cell migration.[9][11] Furthermore, P2Y6 receptor activation can also stimulate the NF-κB and MAPK (p38 and ERK1/2) pathways, contributing to its pro-inflammatory effects.[3][12]

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing this compound to investigate purinergic signaling.

In Vitro Inhibition of P2Y6 Receptor Activity

Objective: To determine the inhibitory effect of this compound on UDP-induced intracellular calcium mobilization.

Materials:

-

1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

UDP stock solution (e.g., 10 mM in water).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Plate the P2Y6-expressing 1321N1 cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

-

Dye Loading: Wash the cells once with HBSS. Incubate the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 45-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in the fluorometric plate reader. Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

-

Agonist Stimulation: Add a fixed concentration of UDP (e.g., EC80 concentration) to the wells and immediately begin recording the fluorescence ratio for several minutes to capture the peak calcium response.

-

Data Analysis: Calculate the change in fluorescence ratio (peak - baseline) for each well. Plot the percentage of inhibition of the UDP response as a function of the this compound concentration to determine the IC50 value.

In Vivo Model of Allergic Airway Inflammation

Objective: To investigate the effect of this compound on allergic airway inflammation in a murine model.

Materials:

-

Ovalbumin (OVA)-sensitized mice.

-

This compound solution for intratracheal administration (e.g., 10 µM in sterile saline).

-

Methacholine.

-

Phosphate-buffered saline (PBS).

-

Equipment for bronchoalveolar lavage (BAL).

-

ELISA kits for IL-5 and IL-13.

-

Flow cytometer for cell counting.

Procedure:

-

Animal Model: Sensitize mice with OVA according to a standard protocol to induce an allergic asthma phenotype.

-

This compound Administration: On the day of OVA challenge, administer this compound (e.g., 10 µM in 50 µL) or vehicle intratracheally to anesthetized mice.

-

OVA Challenge: Challenge the mice with an aerosolized OVA solution.

-

Airway Hyperresponsiveness Measurement: 24 hours after the challenge, measure bronchial hyperresponsiveness to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): 48 hours after the challenge, perform BAL by instilling and retrieving PBS into the lungs.

-

Cell Analysis: Centrifuge the BAL fluid (BALF) to pellet the cells. Resuspend the cell pellet and perform a total cell count and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using flow cytometry or cytospin preparations.

-

Cytokine Analysis: Use the BALF supernatant to measure the levels of IL-5 and IL-13 using specific ELISA kits.

-

Data Analysis: Compare the airway hyperresponsiveness, BALF cell counts, and cytokine levels between the vehicle-treated and this compound-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of the P2Y6 receptor using this compound.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Frontiers | P2Y6 and P2X7 Receptor Antagonism Exerts Neuroprotective/ Neuroregenerative Effects in an Animal Model of Parkinson’s Disease [frontiersin.org]

- 9. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2Y6 receptor-Gα12/13 signalling in cardiomyocytes triggers pressure overload-induced cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2Y6 receptor-mediated proinflammatory signaling in human bronchial epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS 2578: A Technical Guide for Studying Microglial Activation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the use of MRS 2578, a selective P2Y6 receptor antagonist, as a critical tool for investigating the mechanisms of microglial activation. It details its pharmacological properties, its role in key signaling pathways, and comprehensive protocols for its application in experimental settings.

Introduction: Microglia, Purinergic Signaling, and this compound

Microglia, the resident immune cells of the central nervous system (CNS), are integral to brain homeostasis and pathology. They perform constant surveillance, mediate inflammatory responses, and clear cellular debris through phagocytosis.[1] A key signaling network governing these functions is the purinergic system, where extracellular nucleotides like ATP and UDP act as signaling molecules by binding to specific P2X and P2Y receptors.[2][3]

The P2Y6 receptor (P2Y6R), a G-protein coupled receptor primarily expressed on microglia in the CNS, is selectively activated by uridine diphosphate (UDP).[2][4] UDP is often released from damaged or stressed cells, acting as a crucial "eat-me" signal that triggers microglial phagocytosis.[4][5]

This compound is a potent and selective antagonist of the P2Y6 receptor.[6][7][8][9] Its ability to specifically block the UDP/P2Y6R axis makes it an invaluable pharmacological tool for dissecting the role of this pathway in microglial functions, including phagocytosis, inflammatory responses, and their subsequent impact on neuronal health in various CNS disease models.[10][11]

Pharmacological Profile of this compound

This compound is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 receptor.[6] Its selectivity has been demonstrated across several studies, with minimal to no activity at other related P2Y receptors at concentrations effective for P2Y6R inhibition.

| Parameter | Species | Value | Reference(s) |

| IC₅₀ | Human | 37 nM | [6][7][8][9] |

| IC₅₀ | Rat | 98 nM | [7][8][9][12] |

| Selectivity | P2Y₁, P2Y₂, P2Y₄, P2Y₁₁ | No significant activity (IC₅₀ > 10 µM) | [7][8][9] |

Mechanism of Action in Microglia: The P2Y6 Signaling Pathway

Activation of the P2Y6 receptor by its endogenous ligand UDP initiates a signaling cascade that culminates in significant functional changes within the microglia, most notably the induction of phagocytosis. This process is critical for clearing apoptotic cells and neuronal debris.[13] In some pathological contexts, however, it can lead to the harmful phagocytosis of stressed but viable neurons, a process termed "phagoptosis".[10][14] this compound blocks this pathway at its origin by preventing UDP from binding to the P2Y6 receptor.

The downstream signaling involves the activation of a Gq-protein, leading to the engagement of Phospholipase C (PLC). Subsequent signaling can involve pathways such as the Ras-related C3 botulinum toxin substrate 1 (Rac1) and myosin light chain kinase (MLCK), which are crucial for the cytoskeletal rearrangement required for forming phagocytic cups.[5][15][16][17]

Applications and Experimental Data

This compound is widely used in both in vitro and in vivo models to investigate the consequences of P2Y6R blockade. Its application has revealed that inhibiting microglial phagocytosis can have context-dependent outcomes: it can be detrimental in conditions like ischemic stroke where debris clearance is beneficial, but neuroprotective in inflammatory conditions where viable neurons might be targeted.[10][16]

In Vitro Data

This compound is frequently used in primary microglia cultures or cell lines (e.g., BV-2) to block phagocytosis and study downstream effects.

| Application | Model | Stimuli | This compound Concentration | Observed Effect | Reference(s) |

| Phagocytosis Inhibition | Primary Microglia | LPS (200 ng/mL) + UDP (100 µM) | 1-5 µM | Dose-dependent blockade of fluorescent bead uptake. | [5][17] |

| Neuroprotection | Mixed Neuronal/Glial Cultures | LPS (100 ng/mL) or Aβ₁₋₄₂ (250 nM) | 1 µM | Prevented delayed neuronal loss. | [10][14] |

| Cytokine Modulation | Primary Microglia | LPS | 1 µM | Reduced production of TNF-α, iNOS, IL-6, COX-2, MIP-2. | [18] |

| NO Release | Co-cultures of Astrocytes/Microglia | UDP (1 mM) | 1 µM | Abolished UDP-induced nitric oxide release. | [19] |

| Phagocytosis Inhibition | Primary Microglia | Radiation (8 Gy) | 1 µM | Suppressed radiation-induced phagocytosis. | [15] |

In Vivo Data

In animal models, this compound is administered to assess the role of P2Y6R-mediated microglial activation in disease progression.

| Application | Model | Administration Route | This compound Dosage | Observed Effect | Reference(s) |

| Ischemic Stroke | Mouse (tMCAO) | Intraperitoneal | 3 mg/kg | Exacerbated brain injury and neurological deficits. | [5][16][17] |

| Intracerebral Hemorrhage | Mouse (ICH) | Intraperitoneal | 3 mg/kg | Impaired phagocytosis, delayed hematoma absorption, aggravated edema. | [5][20] |

| Neuroinflammation | Rat (Striatal LPS Injection) | Intrastriatal Co-injection | 100 µM | Prevented LPS-induced delayed neuronal loss. | [10][14] |

| Radiation-Induced Brain Injury | Mouse | Intrahippocampal Injection | 5 µmol/kg | Inhibited microglial phagocytosis, exacerbated neuronal apoptosis. | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study microglial function.

In Vitro Microglial Phagocytosis Assay

This protocol details a common method to quantify the effect of this compound on microglial phagocytosis using fluorescent microspheres.

Materials:

-

Primary microglia or microglial cell line (e.g., BV-2)

-

Culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

-

This compound (Stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Uridine diphosphate (UDP)

-

Fluorescent latex beads/microspheres (e.g., 1-2 µm diameter)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) for fixing

-

DAPI stain for nuclear counterstaining

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Plating: Seed microglia in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) and allow them to adhere for 24 hours.

-

Pre-treatment: Dilute this compound in culture medium to the desired final concentration (e.g., 1 µM). Replace the old medium with the this compound-containing medium and incubate for 30-60 minutes. Include a vehicle control (DMSO) group.

-

Stimulation: Add stimulants such as LPS (e.g., 200 ng/mL) and UDP (e.g., 100 µM) to the wells (except for the unstimulated control group) and incubate for the desired period (e.g., 12 hours).[5]

-

Phagocytosis Induction: Add fluorescent latex beads to the culture medium and incubate for 1-2 hours to allow for phagocytosis.

-

Washing: Gently wash the cells 3-4 times with ice-cold PBS to remove non-phagocytosed beads.

-

Analysis:

-

For Microscopy: Fix the cells with 4% PFA, counterstain nuclei with DAPI, and visualize using a fluorescence microscope. Quantify phagocytosis by counting the number of beads per cell or the percentage of phagocytic cells.

-

For Flow Cytometry: Detach the cells using a non-enzymatic cell stripper, resuspend in FACS buffer, and analyze the fluorescence intensity to determine the uptake of beads per cell.

-

Cytokine Expression Analysis (RT-PCR)

This protocol measures changes in the mRNA expression of inflammatory cytokines following P2Y6R blockade.

Procedure:

-

Cell Culture and Treatment: Plate microglia in a 6-well plate. Pre-treat with this compound (e.g., 1 µM) for 30-60 minutes, followed by stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) for 4-6 hours.

-

RNA Extraction: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with specific primers for target cytokines (e.g., Tnf, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Administration Protocol (Ischemic Stroke Model)

This protocol describes the systemic administration of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO).

Materials:

-

This compound

-

Sterile saline solution

-

tMCAO mouse model

Procedure:

-

Drug Preparation: Dissolve this compound in sterile saline to a final concentration suitable for injection. A common dose is 3 mg/kg.[17]

-

Administration: At a determined time point after inducing tMCAO (e.g., 3 hours post-occlusion), administer the this compound solution via intraperitoneal (i.p.) injection.[17] Control animals should receive an equivalent volume of sterile saline.

-

Dosing Regimen: Continue injections daily for the desired experimental period (e.g., for three consecutive days).[5][20]

-

Outcome Assessment: Evaluate outcomes at specified time points. This can include behavioral tests (e.g., modified neurological severity score), brain imaging to measure infarct and edema volume, and post-mortem tissue analysis (e.g., immunohistochemistry for microglial markers and phagocytosed material).

Conceptual Framework: Dissecting Microglial Roles

This compound allows researchers to differentiate between the beneficial and detrimental roles of P2Y6R-mediated microglial activation. The blockade of phagocytosis can lead to different outcomes depending on the specific pathological context being studied.

Conclusion

This compound is a specific and potent antagonist of the P2Y6 receptor, making it an indispensable tool for researchers in neuroscience and drug development. By selectively inhibiting UDP-mediated microglial phagocytosis, it allows for the precise investigation of this pathway's contribution to CNS health and disease. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for designing and executing robust experiments to further elucidate the complex roles of microglial activation.

References

- 1. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. This compound | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 10. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia [frontiersin.org]

- 12. This compound | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

- 13. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

- 14. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P2Y6 Receptor-Mediated Microglial Phagocytosis in Radiation-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. P2Y6 receptor inhibition aggravates ischemic brain injury by reducing microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Microglia P2Y6 receptors mediate nitric oxide release and astrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of P2Y6 Receptor-Mediated Microglia Phagocytosis Aggravates Brain Injury in Mice of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

understanding the pharmacology of MRS 2578

An In-Depth Technical Guide to the Pharmacology of MRS 2578

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the P2Y6 nucleotide receptor.[1][2][3][4][5] It is a non-surmountable antagonist, belonging to the diisothiocyanate derivative class of compounds.[2][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating associated signaling pathways.

Core Pharmacology

This compound selectively targets the P2Y6 receptor, a G protein-coupled receptor activated by the endogenous ligand uridine diphosphate (UDP).[6] Its antagonistic action has been characterized in both human and rat orthologs of the receptor.

Quantitative Pharmacological Data

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | P2Y6 | 37 nM | [1][2][3][5][7] |

| IC50 | Rat | P2Y6 | 98 nM | [1][2][3][4][5] |

| IC50 | Human | P2Y1, P2Y2, P2Y4, P2Y11 | > 10 µM | [1][5][7] |

Signaling Pathways

This compound has been instrumental in elucidating the downstream signaling cascades of the P2Y6 receptor. Key pathways influenced by this compound-mediated P2Y6 blockade include the NF-κB signaling pathway and a novel interaction with the Angiotensin II Type 1 Receptor (AT1R).

P2Y6 Receptor and NF-κB Signaling

Activation of the P2Y6 receptor is linked to the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. This compound has been shown to inhibit both basal and TNF-α-induced NF-κB activity in human microvascular endothelial cells (HMEC-1).[7][8]

Heterodimerization with Angiotensin II Type 1 Receptor (AT1R)

Recent studies have revealed that the P2Y6 receptor can form heterodimers with the AT1R. This interaction appears to amplify Angiotensin II-induced signaling, contributing to hypertension.[9] this compound has been shown to disrupt this heterodimerization, thereby suppressing Angiotensin II-induced hypertension in mouse models.[9]

Experimental Protocols and In Vitro/In Vivo Effects

This compound has been utilized in a variety of experimental settings to probe the function of the P2Y6 receptor.

In Vitro Applications

-

Inhibition of UDP-induced Inositol Phosphate Accumulation: In 1321N1 human astrocytoma cells expressing the P2Y6 receptor, this compound dose-dependently inhibits the accumulation of inositol phosphates induced by UDP.[2]

-

Blockade of TNF-α-induced Apoptosis Protection: In 1321N1 astrocytoma cells, 1 µM this compound completely blocks the protective effect of UDP against TNF-α-induced apoptosis.[3][7]

-

Inhibition of Microglial Phagocytosis: this compound is used to prevent the phagocytosis of viable neurons by activated microglia, a process mediated by the P2Y6 receptor.[1][10] In mixed neuronal/glial cultures, this compound prevents neuronal loss induced by inflammatory stimuli like LPS without affecting microglial activation.[10]

-

Reduction of Pro-inflammatory Gene Expression: In HMEC-1 cells, 10 µM this compound significantly reduces TNF-α-induced expression of pro-inflammatory genes.[3][7]

In Vivo Models

-

Vascular Inflammation: In C57BL/6 mice, intravenous administration of 10 µM this compound attenuates the serum levels of Keratinocyte-derived chemokine (KC) in a model of LPS-induced vascular inflammation.[7]

-

Allergic Airway Inflammation: Intratracheal administration of 10 µM this compound in ovalbumin (OVA)-sensitized mice reduces bronchoalveolar lavage fluid (BALF) eosinophilia and levels of IL-5 and IL-13.[7]

-

Neuropathic Pain: this compound has been investigated for its role in P2Y6 receptor-mediated spinal microglial activation in models of neuropathic pain.

-

Abdominal Aortic Aneurysm (AAA): In a study using apolipoprotein E-deficient (apoE-/-) mice, intraperitoneal injection of this compound (16-32 mg/kg) was found to exacerbate the progression and rupture of Angiotensin II-induced AAA.[11][12] This effect was associated with increased macrophage infiltration, expression of MCP-1 and VCAM-1, and enhanced activity of MMP-2 and MMP-9.[11][12]

Experimental Workflow: In Vivo Study of AAA

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound in a mouse model of Angiotensin II-induced abdominal aortic aneurysm.

Conclusion

This compound is a critical pharmacological tool for studying the physiological and pathological roles of the P2Y6 receptor. Its high potency and selectivity have enabled significant advances in our understanding of P2Y6-mediated signaling in inflammation, apoptosis, and cardiovascular disease. The detailed data and protocols presented in this guide are intended to support further research and development efforts targeting the P2Y6 receptor.

References

- 1. This compound | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | P2Y6 receptor Antagonist | Hello Bio [hellobio.com]

- 5. This compound | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Purinergic P2Y6 receptors heterodimerize with angiotensin AT1 receptors to promote angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS 2578 in Cardiovascular Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2578 is a potent and selective antagonist for the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1] The P2Y6 receptor is increasingly recognized for its significant role in various physiological and pathological processes, particularly within the cardiovascular system. Its expression on key cell types such as macrophages, endothelial cells, vascular smooth muscle cells, and cardiomyocytes places it at the center of inflammatory and remodeling pathways.[2][3] Consequently, the P2Y6 receptor has emerged as a compelling therapeutic target for cardiovascular diseases, including atherosclerosis, hypertension, and cardiac fibrosis.[2][4][5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, applications in preclinical cardiovascular disease models, and detailed experimental protocols.

Mechanism of Action: The Role of P2Y6 Receptor Signaling

This compound exerts its effects by blocking the downstream signaling cascades initiated by P2Y6 receptor activation. This receptor is a multifaceted signaling hub involved in inflammation and cellular stress responses.

Canonical Pro-inflammatory Signaling: Upon activation by its endogenous ligand UDP, the P2Y6 receptor, a Gq-coupled protein, stimulates phospholipase C (PLC).[6][7] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and activation of protein kinase C (PKC), respectively. A key consequence of this pathway is the activation of the nuclear factor-kappa B (NF-κB) signaling cascade.[8][9] NF-κB is a master regulator of inflammation, inducing the transcription of numerous pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8), chemokines (e.g., MCP-1), and adhesion molecules (e.g., VCAM-1).[2][8] Studies in human microvascular endothelial cells (HMEC-1) have demonstrated that this compound can profoundly inhibit both basal and TNF-α-induced NF-κB activity, highlighting its anti-inflammatory potential.[1][10]

Caption: Experimental workflow for the Ang II-induced AAA model.

Cardiac Fibrosis

In contrast to its role in AAA, P2Y6 receptor antagonism appears beneficial in models of cardiac fibrosis, a condition characterized by excessive deposition of extracellular matrix leading to heart stiffness and failure.

-

Model: Pressure overload-induced cardiac fibrosis via transverse aortic constriction (TAC) in mice. [4]This surgical procedure mimics the effects of chronic hypertension on the heart.

-

Key Findings: Treatment with this compound, initiated 3 days after TAC surgery, significantly suppressed the accumulation of collagen in the heart. [4]This anti-fibrotic effect was observed without altering cardiomyocyte hypertrophy, suggesting a specific impact on the fibrotic process. [4]The treatment also led to an improvement in left ventricular function. [4]The mechanism involves the suppression of stress-induced expression of pro-fibrotic genes like periostin and TGF-β. [4]

-

Animal Model: C57BL/6J mice are used. [11]2. Surgical Procedure: Mice undergo TAC surgery, where a suture is tied around the transverse aorta to create a partial constriction, inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.

-

Treatment: Three days post-surgery, mice are treated with daily i.p. injections of this compound (3 mg/kg) or vehicle. [4]4. Functional Analysis: After a set period (e.g., several weeks), cardiac function is assessed via echocardiography to measure parameters like ejection fraction and fractional shortening. [4]5. Terminal Analysis:

-

Hearts are harvested, weighed, and sectioned.

-

Histology: Picrosirius red staining is used to visualize and quantify collagen deposition (fibrosis). [4]Hematoxylin and eosin (H&E) staining is used to assess overall morphology and measure cardiomyocyte cross-sectional area (hypertrophy). [4] * Gene Expression: RNA is extracted from ventricular tissue, and quantitative PCR is performed to measure the expression of hypertrophic (e.g., ANP, BNP) and fibrotic (e.g., collagen types, periostin, TGF-β) markers. [4]

-

Atherosclerosis and Vascular Inflammation

The P2Y6 receptor is highly implicated in the inflammatory processes that drive atherosclerosis. It is abundantly expressed in atherosclerotic lesions, and its activation on macrophages and endothelial cells promotes a pro-atherogenic state. [2][6]

-

Models: P2Y6 receptor knockout (P2Y6-/-) mice crossed with atherosclerosis-prone strains (e.g., LDLR-/- or ApoE-/-). [6]In vitro studies using endothelial cell lines (HMEC-1) and macrophage cell lines (THP-1). [1][6]* Key Findings: Genetic deletion of the P2Y6 receptor limits vascular inflammation and reduces atherosclerotic lesion development in mice. [6][9]In macrophages, P2Y6 activation by UDP potentiates the release of pro-inflammatory cytokines. [3][6]In endothelial cells, inflammatory stimuli like TNF-α and LPS induce P2Y6 expression. [10]Pharmacological blockade with this compound in these cells effectively abolishes NF-κB activation and subsequent pro-inflammatory gene expression, suggesting a protective role against the initiation and progression of atherosclerosis. [1][10]

-

Cell Culture and Transfection: Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions. Cells are transfected with a plasmid containing an NF-κB promoter-driven luciferase reporter gene. [10]2. Treatment: Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL), to activate the NF-κB pathway. [10]4. Luciferase Assay: After stimulation (e.g., 6-8 hours), cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to NF-κB transcriptional activity. [10]5. Data Normalization: Luciferase activity is typically normalized to the total protein concentration in the cell lysate to account for variations in cell number. [10] dot

Caption: Contrasting outcomes of this compound treatment in different disease models.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex role of the P2Y6 receptor in cardiovascular disease. The available data present a nuanced picture: while P2Y6 antagonism with this compound shows clear anti-inflammatory and anti-fibrotic potential in models of atherosclerosis and cardiac fibrosis, its application in abdominal aortic aneurysm models reveals a surprising and detrimental effect, accelerating disease progression and mortality. This highlights the context-dependent and cell-specific functions of the P2Y6 receptor. For drug development professionals, these findings underscore the critical need for careful evaluation of P2Y6-targeted therapies in multiple, relevant disease models to fully understand their therapeutic window and potential liabilities. Future research should focus on dissecting the specific downstream pathways responsible for these divergent outcomes to refine the therapeutic strategy for targeting this pleiotropic receptor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knockout mice reveal a role for P2Y6 receptor in macrophages, endothelial cells, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y6 receptor-Gα12/13 signalling in cardiomyocytes triggers pressure overload-induced cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage P2Y6 receptor deletion attenuates atherosclerosis by limiting foam cell formation through phospholipase Cβ/store-operated calcium entry/calreticulin/scavenger receptor A pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective induction of endothelial P2Y6 nucleotide receptor promotes vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Downstream Signaling Pathways Affected by MRS2578: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2578 is a potent and selective antagonist of the P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP).[1][2][3] Its utility in elucidating the physiological and pathological roles of the P2Y6 receptor has been demonstrated across various research areas, including inflammation, cardiovascular disease, and cancer.[4][5][6][7] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by MRS2578. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the affected pathways and experimental workflows to support further investigation and drug development efforts.

Introduction to MRS2578

MRS2578 is a diisothiocyanate derivative that acts as a non-competitive antagonist of the P2Y6 receptor.[1] It exhibits high affinity for both human and rat P2Y6 receptors, with IC50 values in the nanomolar range, while showing insignificant activity at other P2Y receptor subtypes such as P2Y1, P2Y2, P2Y4, and P2Y11.[2][3][8] By inhibiting the P2Y6 receptor, MRS2578 effectively blocks the diverse downstream signaling cascades initiated by UDP, providing a valuable tool to dissect the receptor's functions.

Core Signaling Pathways Modulated by MRS2578

The P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This canonical pathway initiates a cascade of downstream events, including intracellular calcium mobilization and the activation of various protein kinases. The inhibitory action of MRS2578 consequently impacts these downstream effectors. The primary signaling pathways affected are:

-

Intracellular Calcium (Ca2+) Mobilization

-

Nuclear Factor-kappa B (NF-κB) Signaling

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

-

Rho GTPase Signaling

The following sections will delve into the specifics of how MRS2578 influences each of these pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with MRS2578's inhibitory activity and its effects on downstream signaling.

Table 1: Inhibitory Potency of MRS2578

| Target | Species | Assay | IC50 | Reference |

| P2Y6 Receptor | Human | Inositol Phosphate Accumulation | 37 nM | [1][2][3] |

| P2Y6 Receptor | Rat | Inositol Phosphate Accumulation | 98 nM | [1][2][3] |

| ADP-induced Ca2+ response | Human | Intracellular Calcium Measurement | 437 ± 133 nM | [8] |

Table 2: Experimentally Determined Concentrations of MRS2578

| Cell Type/Model | Application | Concentration | Effect | Reference |

| 1321N1 Astrocytoma Cells | Apoptosis Assay | 1 µM | Completely blocks UDP-mediated protection from TNFα-induced apoptosis | [8] |

| HMEC-1 Cells | NF-κB Reporter Assay | 10 µM | Completely abolishes TNF-α induced NF-κB reporter activity | [8] |

| MDA-MB-231 Breast Cancer Cells | Cell Migration Assay | 10 µM | Significantly inhibits UDP-induced cell migration | [7] |

| ApoE-/- Mice | In vivo AAA model | 16 mg/kg and 32 mg/kg (i.p.) | Exacerbated progression and rupture of abdominal aortic aneurysms | [6][7] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the effects of MRS2578 on its target signaling pathways.

Intracellular Calcium (Ca2+) Measurement